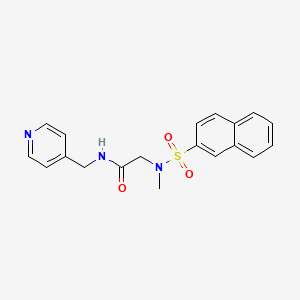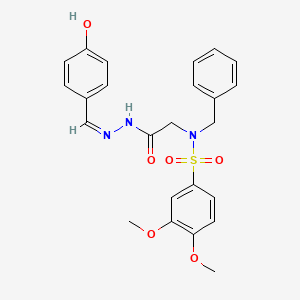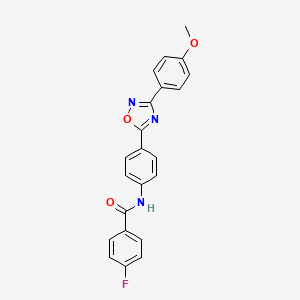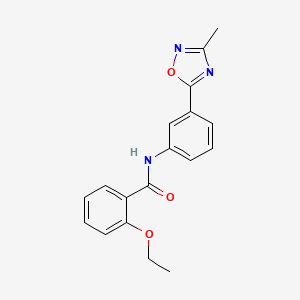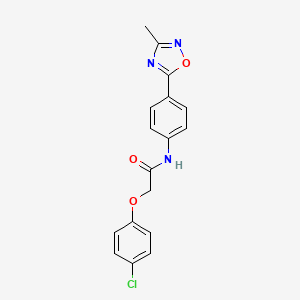
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as DOX, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DOX has been extensively studied for its potential applications in various scientific fields. It has been found to possess antitumor, antifungal, and antibacterial properties. DOX has also been studied for its potential as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, DOX has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
DOX has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. DOX has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DOX has been found to have both biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species and DNA damage. DOX has also been found to affect the activity of various enzymes involved in cellular metabolism. Additionally, DOX has been found to affect the function of various organs, including the liver, kidneys, and heart.
Vorteile Und Einschränkungen Für Laborexperimente
DOX has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, DOX can be toxic to cells at high concentrations, which can limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of DOX. One potential direction is the development of new synthesis methods that can improve the yield and purity of DOX. Another direction is the investigation of DOX as a potential therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, the use of DOX as a fluorescent probe for detecting other molecules in biological systems could be explored. Finally, the investigation of the potential side effects of DOX on various organs and tissues could provide valuable insights into its safety and efficacy.
Synthesemethoden
DOX can be synthesized using different methods, including the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product obtained from these reactions is then treated with phosphorus oxychloride to obtain DOX.
Eigenschaften
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-6-12(7-14(10-13)23-2)19-20-18(21-27-19)11-8-15(24-3)17(26-5)16(9-11)25-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNMZNCNVGUHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

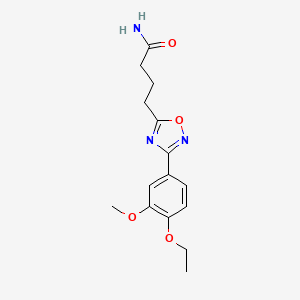
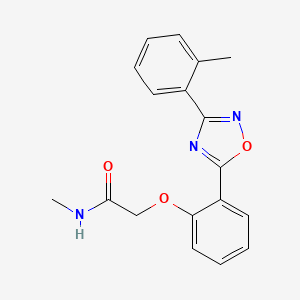
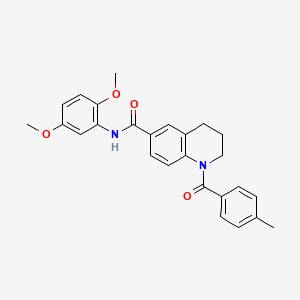
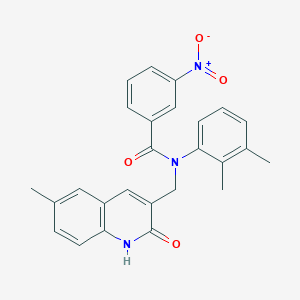
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
